Salviaflaside

説明

Salviaflaside is a natural compound that belongs to the group of carotenoids . It is a lipid-soluble molecule that can be found in the plant Salvia officinalis . Salviaflaside has been shown to have antioxidative properties, which may be due to its ability to inhibit lipid peroxidation and scavenge free radicals .

Synthesis Analysis

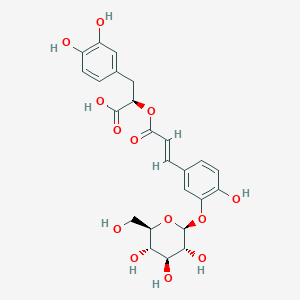

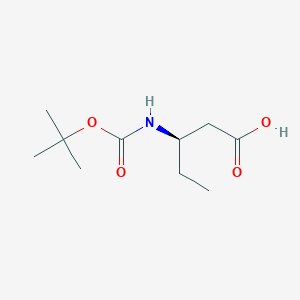

Salviaflaside is a rosmarinic acid 3′ glucoside . The synthesis of Salviaflaside involves the intermolecular condensation of two phenylpropanoid derivative molecules .

Molecular Structure Analysis

The molecular formula of Salviaflaside is C24H26O13 . The molecular weight is 522.46 g/mol .

Chemical Reactions Analysis

Salviaflaside is a phenolic glycoside compound . It has been explored as a potential antioxidant for supplementary drugs . The reaction solution for Salviaflaside contains pentobarbital sodium, which is used in sample preparation before LC-MS/MS analysis .

Physical And Chemical Properties Analysis

Salviaflaside is a brown crystalline powder . It is soluble in organic solvents such as methanol, ethanol, DMSO, etc . The density is 1.625±0.06 g/cm3 (Predicted), and the boiling point is 873.2±65.0 °C (Predicted) .

科学的研究の応用

Extraction of Phenolic Components from Plants

Salviaflaside, as a phenolic compound, can be efficiently extracted from plants using supramolecular solvents (SUPRAS). This method has been found to be innovative, efficient, and environmentally friendly . The SUPRAS method demonstrated greater antioxidant capacity and higher extraction efficiency compared to conventional organic solvents .

Antioxidant Properties

The phenolic compounds, including Salviaflaside, obtained using the SUPRAS method, have shown exceptional antioxidant properties . This makes Salviaflaside a valuable compound in the development of antioxidant-rich food products and supplements.

Green and Safe Extraction Method

Deep Eutectic Solvents (DESs), which are considered sustainable and safe, have been used to extract Salviaflaside from Prunella vulgaris . The extraction yield of Salviaflaside using DESs was found to be higher and safer than those obtained from conventional extraction methods .

Determination of Phenolic Acids

Salviaflaside, being a predominant phenolic acid in Prunella vulgaris, can be determined using alcohol-based DESs . This method provides a safe and green alternative for the extraction and determination of phenolic acids.

Bioanalytical Applications

A selective and sensitive liquid chromatography tandem mass spectrometry method has been developed for the simultaneous determination of Salviaflaside and rosmarinic acid in rat plasma . This highlights the potential of Salviaflaside in bioanalytical applications.

作用機序

Target of Action

Salviaflaside is a main bioactive component of Spica Prunellae . It has been found to exhibit antioxidant activity and aldose reductase (AR) inhibitory activity . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can be beneficial in conditions like diabetes and its complications.

Mode of Action

It has been shown to exhibit antioxidant activity, which suggests that it may act by neutralizing harmful free radicals in the body . Additionally, its inhibitory effect on aldose reductase suggests that it may interfere with the normal function of this enzyme, thereby altering the metabolic pathway .

Biochemical Pathways

Salviaflaside is believed to affect the polyol pathway by inhibiting the enzyme aldose reductase . The polyol pathway is an alternate route for glucose metabolism. Overactivity of this pathway, due to high blood glucose levels, can lead to various complications in diabetic patients. By inhibiting aldose reductase, Salviaflaside may help to prevent these complications.

Pharmacokinetics

A sensitive liquid chromatography tandem mass spectrometry method was developed for the simultaneous determination of Salviaflaside and rosmarinic acid in rat plasma . This method was applied to the pharmacokinetics of Salviaflaside and rosmarinic acid in plasma after oral administration of Prunella vulgaris extract to rats . .

Result of Action

The antioxidant activity of Salviaflaside suggests that it may help to protect the body’s cells from damage by harmful free radicals . Its inhibitory effect on aldose reductase suggests that it may help to prevent complications in diabetic patients by altering the metabolic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Salviaflaside. For instance, UV solar exclusion has been shown to significantly reduce the Salviaflaside content in Prunella vulgaris . This suggests that environmental conditions can affect the production and availability of Salviaflaside in the plant, which could in turn influence its bioactivity.

将来の方向性

Future research could focus on the gene-based metabolic enhancement of phenolic compounds production in medicinal herbs . This could facilitate the production of Salviaflaside and other similar compounds, broadening our understanding of relationships between the genes’ activity and production of bioactive constituents in herbs .

特性

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-8-11(1-5-14(16)27)3-6-19(29)35-17(23(33)34)9-12-2-4-13(26)15(28)7-12/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMWJDJWYGMEBO-PRFRQLEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317706 | |

| Record name | Salviaflaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salviaflaside | |

CAS RN |

178895-25-5 | |

| Record name | Salviaflaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178895-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salviaflaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178895255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salviaflaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)